Brevinin-2-RA22 antimicrobial peptide
Description
Brevinin-2-RA22 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, which is predominantly isolated from frog skin secretions. Members of this family are characterized by a conserved N-terminal "Rana box" domain (Cys-Lys-Xaa-Xaa-Cys) and a C-terminal amphipathic α-helical structure . These peptides exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even multidrug-resistant (MDR) pathogens like Acinetobacter baumannii . Brevinin-2-RA22, like its homologs, disrupts microbial membranes through electrostatic interactions with anionic phospholipids, leading to pore formation and cell lysis .
Propriétés
Bioactivité |
Antimicrobial |
|---|---|
Séquence |
GLLDTLKNMATNAAKGAGVSVLKALSCKLFKTC |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Compounds
Structural and Functional Features
The Brevinin-2 family exhibits significant structural diversity, which correlates with variations in antimicrobial efficacy, selectivity, and toxicity. Below is a comparative overview of key peptides:
Key Findings from Comparative Studies
Antimicrobial Efficacy
- Brevinin-2-RA22 and Brevinin-2GUb demonstrate comparable potency against Gram-negative bacteria (e.g., E. coli, MIC = 3–6 μM) but differ in antifungal activity. Brevinin-2-RA22 shows stronger inhibition of Candida albicans (MIC = 12.5 μM) compared to Brevinin-2GUb (MIC = 25 μM) .
- The B2RP analog (Asp4→Lys) exhibits a fourfold increase in potency against E. coli (MIC = 6 μM) compared to the native peptide (MIC = 24 μM), highlighting the role of cationicity in enhancing membrane interaction .
- Cyclized Brevinin-2R analogs retain 60% antimicrobial activity after protease exposure, compared to 20% for the native peptide, emphasizing the importance of structural stability .
Hemolytic Activity
- Brevinin-2-RA22 displays moderate hemolysis (LC50 = 200–400 μM), whereas Brevinin-2GUb and cyclized analogs show negligible hemolysis (LC50 > 400 μM), suggesting that structural rigidity or reduced hydrophobicity mitigates toxicity .
- Esculentin-1, despite lacking the Rana box, exhibits lower hemolytic activity (LC50 > 300 μM) than Brevinin-2-RA22, indicating that extended α-helical domains may enhance selectivity .
Mechanistic Insights
- Brevinin-2 peptides primarily target bacterial membranes via electrostatic interactions, but their efficacy against MDR pathogens like A. baumannii also involves intracellular mechanisms, such as inhibition of protein synthesis .
- Peptides with higher amphipathicity (e.g., Brevinin-2-RA22) exhibit stronger membrane disruption but increased hemolysis, while modifications like cyclization or D-amino acid substitution reduce off-target toxicity without compromising antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
